3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID
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Overview
Description
3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, a cyano group, and a methoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like catalytic hydrogenation, and electrophiles for substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID include:
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-32-23-12-16(9-10-22(23)33-15-18-5-2-3-8-21(18)26)11-19(14-27)24(29)28-20-7-4-6-17(13-20)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQPNSWEDSJPM-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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